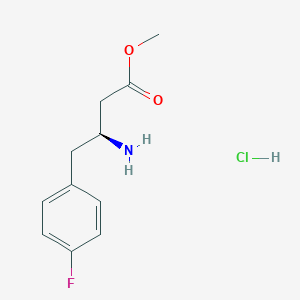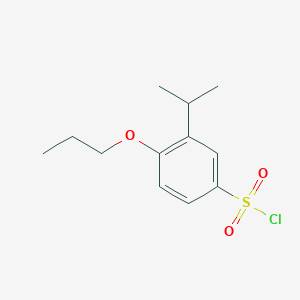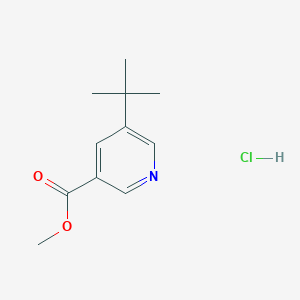![molecular formula C18H16F4N2O3S B2536776 {4-[(4-Fluorphenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanon CAS No. 866152-65-0](/img/structure/B2536776.png)
{4-[(4-Fluorphenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorobenzenesulfonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as those containing fluorophenyl or trifluoromethyl groups, are often involved in interactions with various enzymes and receptors in the body .
Biochemical Pathways
Fluorinated compounds are often used in medicinal chemistry due to their ability to modulate the biological activity of bioactive compounds .
Pharmacokinetics
The presence of fluorine atoms in the molecule might influence its pharmacokinetic properties, as fluorine can affect the metabolic stability, lipophilicity, and bioavailability of a compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzenesulfonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the piperazine core: This can be achieved by reacting piperazine with appropriate sulfonyl and benzoyl chlorides under basic conditions.
Introduction of the fluorine and trifluoromethyl groups: These groups can be introduced through nucleophilic substitution reactions using fluorinating agents and trifluoromethylating reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Scaling up the reaction: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-fluorobenzenesulfonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorine and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-chlorobenzenesulfonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine
- 1-(4-bromobenzenesulfonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine
- 1-(4-methylbenzenesulfonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine
Uniqueness
1-(4-fluorobenzenesulfonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine is unique due to the presence of both fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Eigenschaften
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F4N2O3S/c19-15-4-6-16(7-5-15)28(26,27)24-10-8-23(9-11-24)17(25)13-2-1-3-14(12-13)18(20,21)22/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYRKDVQVQNOMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F4N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(2-Chloro-4-nitrophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2536695.png)
![N-[(4-Fluorophenyl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2536699.png)
![[5-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2536700.png)
![3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid](/img/structure/B2536704.png)


![5-Methyl-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine](/img/structure/B2536707.png)
![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2536708.png)
![5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2536709.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2536710.png)
![2-bromo-5-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2536715.png)

